molecular formula C11H14Cl2N2 B2395408 1-Isoquinolin-4-ylethanamine;dihydrochloride CAS No. 2490432-21-6

1-Isoquinolin-4-ylethanamine;dihydrochloride

Cat. No.: B2395408
CAS No.: 2490432-21-6
M. Wt: 245.15
InChI Key: ROKUBZDKLNNHQH-UHFFFAOYSA-N
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Description

It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isoquinolin-4-ylethanamine;dihydrochloride can be synthesized through various methods. Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal under acidic conditions .

Industrial Production Methods: Industrial production often involves the use of metal catalysts or catalyst-free processes in water. For example, the Ullmann-type reaction using CuCl and amino acids as ligands has been employed for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Isoquinolin-4-ylethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoquinoline N-oxide.

    Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.

Major Products:

    Oxidation: Isoquinoline N-oxide.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Nitroisoquinoline and halogenated isoquinoline.

Scientific Research Applications

1-Isoquinolin-4-ylethanamine;dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: It has been studied for its potential neuroprotective and antimicrobial properties.

    Medicine: It is investigated for its anticancer potential and as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

1-Isoquinolin-4-ylethanamine;dihydrochloride is unique due to its specific structure and biological activities. Similar compounds include:

    1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.

    Berberine: An isoquinoline alkaloid with broad-spectrum anticancer activity.

    Papaverine: Used as a vasodilator in medical applications

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

1-isoquinolin-4-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2ClH/c1-8(12)11-7-13-6-9-4-2-3-5-10(9)11;;/h2-8H,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKUBZDKLNNHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC2=CC=CC=C21)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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